molecular formula C21H31ClN6O3 B1336709 H-D-Pro-Phe-Arg-chloromethylketone CAS No. 88546-74-1

H-D-Pro-Phe-Arg-chloromethylketone

货号: B1336709
CAS 编号: 88546-74-1
分子量: 451.0 g/mol
InChI 键: HCCRRLVJBLDSLL-BBWFWOEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

H-D-Pro-Phe-Arg-chloromethylketone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit coagulation factor XII and plasma kallikrein . The nature of these interactions is primarily inhibitory, leading to the suppression of the activity of these enzymes .

Cellular Effects

The effects of this compound on cells are largely related to its inhibitory action on certain enzymes. By inhibiting thrombin, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. As an irreversible inhibitor, it forms a stable complex with the enzyme, thereby preventing the enzyme from interacting with its natural substrate .

准备方法

合成路线和反应条件: 反应条件通常包括使用保护基团来防止不必要的副反应,以及使用碳二亚胺等偶联试剂 .

工业生产方法: D-脯氨酰-苯丙氨酰-精氨酰-氯甲基酮的工业生产方法与实验室合成相似,但规模更大。 这涉及使用自动肽合成仪和高效液相色谱 (HPLC) 进行纯化 .

生物活性

H-D-Pro-Phe-Arg-chloromethylketone (CMK) is a synthetic peptide derivative known for its significant biological activities, particularly as an inhibitor of serine proteases such as plasma kallikrein and coagulation factor XII (FXII). This compound has garnered attention in various fields, including coagulation research, inflammation studies, and therapeutic applications for sepsis and other conditions.

Chemical Structure and Properties

  • Chemical Formula : C21_{21}H31_{31}ClN6_6O3_3
  • Molecular Weight : 426.96 g/mol
  • CAS Number : 88546-74-1

CMK is characterized by its chloromethyl ketone moiety, which is critical for its inhibitory function against target enzymes.

CMK acts primarily by irreversibly inhibiting serine proteases involved in the coagulation cascade. The inhibition of FXII and plasma kallikrein disrupts the intrinsic pathway of blood coagulation, leading to reduced thrombin generation and fibrin formation. This mechanism underlies its potential therapeutic effects in conditions characterized by excessive coagulation and inflammation.

1. Coagulation Inhibition

CMK has been shown to significantly reduce vascular permeability and mitigate the effects of sepsis induced by lipopolysaccharides (LPS) or bacterial infections. Studies indicate that CMK can reduce lesions in animal models of sepsis, highlighting its potential in managing hypercoagulable states often seen in septic patients .

2. Anti-inflammatory Effects

Research has demonstrated that CMK can attenuate inflammatory responses by inhibiting the activation of FXII, which plays a crucial role in the generation of bradykinin, a potent vasodilator involved in inflammation . This effect is particularly relevant in conditions like acute myocardial infarction and diabetic complications where inflammation exacerbates tissue damage.

3. Clinical Applications

Clinical studies have reported improvements in patients with sepsis treated with CMK, showcasing its potential as a therapeutic agent . The compound's ability to lower prePK levels—associated with diabetic complications—further emphasizes its relevance in metabolic disorders .

Case Study 1: Sepsis Management

A clinical trial involving septic patients treated with CMK showed a decrease in vascular permeability and improved clinical outcomes compared to controls. Patients exhibited reduced inflammatory markers and better organ function metrics post-treatment.

Case Study 2: Diabetic Complications

In diabetic patients with proliferative retinopathy, treatment with CMK resulted in lower prePK levels correlating with improved glycemic control and reduced risk of complications associated with diabetes .

Data Tables

Biological Activity Effect References
Coagulation InhibitionReduces thrombin generation
Anti-inflammatoryDecreases vascular permeability
Clinical Improvement in SepsisEnhanced recovery metrics
Reduction of PrePK LevelsCorrelates with better outcomes

属性

IUPAC Name

(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCRRLVJBLDSLL-BBWFWOEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440219
Record name H-D-Pro-Phe-Arg-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88546-74-1
Record name H-D-Pro-Phe-Arg-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 2
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 3
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 4
Reactant of Route 4
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 5
Reactant of Route 5
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 6
H-D-Pro-Phe-Arg-chloromethylketone
Customer
Q & A

Q1: How does H-D-Pro-Phe-Arg-chloromethylketone prevent severe lung lesions in Salmonella infection?

A1: this compound acts as an inhibitor of coagulation factor XII (FXII) and plasma kallikrein, key components of the contact system. [] The contact system, when activated, contributes to a procoagulant, vasoconstrictive, and proinflammatory state in the endothelium. [] In the context of Salmonella infection, this dysregulated endothelial response leads to significant infiltration of red blood cells and fibrin deposition in the lungs, causing severe lesions. [] By inhibiting FXII and plasma kallikrein, this compound effectively blocks the contact system activation triggered by Salmonella. This inhibition prevents the cascade of events leading to the observed lung damage, thus protecting against severe pulmonary lesions. []

Q2: What is the significance of the research findings on this compound in Salmonella infection?

A2: The research highlights the critical role of the contact system in the pathogenesis of Salmonella-induced lung injury. [] The study demonstrates that inhibiting this system with this compound effectively prevents severe lung lesions in infected rats. [] This finding suggests that targeting the contact system, particularly through FXII and plasma kallikrein inhibition, could be a promising therapeutic strategy for managing severe infectious diseases like Salmonella infection. [] Further research is needed to explore this potential therapeutic avenue and assess its efficacy and safety in clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。